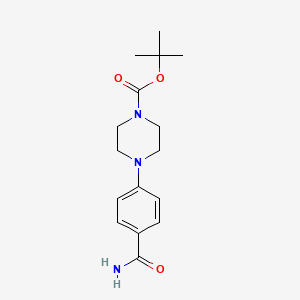

Tert-butyl 4-(4-carbamoylphenyl)piperazine-1-carboxylate

Descripción general

Descripción

Tert-butyl 4-(4-carbamoylphenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H23N3O3 and a molecular weight of 305.37 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl ester and a carbamoylphenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-carbamoylphenyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-carbamoylphenyl)piperazine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 4-(4-carbamoylphenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamoyl group to an amine.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of the piperazine ring.

Reduction: Amines derived from the carbamoyl group.

Substitution: Various substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Tert-butyl 4-(4-carbamoylphenyl)piperazine-1-carboxylate is widely used in scientific research, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: As a potential drug candidate for various therapeutic applications.

Industry: In the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(4-carbamoylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Similar Compounds

- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate

- Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate

- Tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(4-carbamoylphenyl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Actividad Biológica

Tert-butyl 4-(4-carbamoylphenyl)piperazine-1-carboxylate (often abbreviated as TBPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperazine moiety and carbamoylphenyl group, which contribute to its unique pharmacological profile. The molecular formula is C15H22N2O3, with a molecular weight of approximately 278.35 g/mol.

TBPC exhibits a range of biological activities primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase (AChE) and β-secretase, which are critical in neurodegenerative diseases such as Alzheimer's. For example, compounds with similar structures demonstrated significant inhibition of AChE with IC50 values in the nanomolar range .

- Neuroprotective Effects : In vitro studies have indicated that TBPC can protect neuronal cells from oxidative stress induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. This protection is attributed to the reduction of pro-inflammatory cytokines and oxidative stress markers .

In Vitro Studies

- Cell Viability Assays : TBPC was tested on astrocyte cultures exposed to Aβ1-42. Results showed a marked improvement in cell viability when treated with TBPC compared to untreated controls, suggesting its potential as a neuroprotective agent .

- Cytokine Production : Treatment with TBPC resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its role in modulating inflammatory responses in neurodegenerative conditions .

In Vivo Studies

- Animal Models : In scopolamine-induced models of cognitive impairment, TBPC demonstrated moderate protective effects on memory function. However, these effects were less pronounced than those observed with standard treatments like galantamine, highlighting the need for further optimization of TBPC's pharmacokinetic properties .

Comparative Analysis

| Compound | Mechanism of Action | IC50 (AChE Inhibition) | Neuroprotective Effect |

|---|---|---|---|

| TBPC | AChE Inhibition, Anti-inflammatory | Not specified | Moderate |

| Galantamine | AChE Inhibition | 0.17 μM | Significant |

| M4 | β-secretase Inhibition | 15.4 nM | Moderate |

Case Study 1: Neuroprotection Against Aβ Toxicity

In a controlled study involving astrocytes treated with Aβ1-42, TBPC was administered alongside the peptide. The results indicated that TBPC significantly reduced cell death compared to the control group, suggesting its potential utility in preventing neurodegeneration associated with Alzheimer's disease .

Case Study 2: Cognitive Enhancement in Animal Models

In an experimental model using scopolamine to induce cognitive deficits, TBPC was evaluated for its ability to restore cognitive function. While it showed some efficacy, it was noted that further studies are needed to enhance its bioavailability and therapeutic index .

Propiedades

IUPAC Name |

tert-butyl 4-(4-carbamoylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)13-6-4-12(5-7-13)14(17)20/h4-7H,8-11H2,1-3H3,(H2,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSDUCDBYVUUOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.